molecular formula C9H5BrClNO B1266416 7-Bromo-5-chloroquinolin-8-ol CAS No. 7640-33-7

7-Bromo-5-chloroquinolin-8-ol

Cat. No. B1266416
CAS RN: 7640-33-7
M. Wt: 258.5 g/mol
InChI Key: ADJQQSUBKRASQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including 7-Bromo-5-chloroquinolin-8-ol, often involves multi-step processes. For instance, 7-bromo-5,8-dimethylisoquinoline, a related compound, can be selectively synthesized by the bromination of 5,8-dimethylisoquinoline, which is obtained from p-xylene as a starting material. This process can further proceed to give 7-amino derivatives via reaction with ammonia and various 7-anilino derivatives through palladium-catalyzed coupling reactions with anilines (Nagao et al., 2007).

Molecular Structure Analysis

Structural analysis of 7-Bromoquinolin-8-ol, a compound similar to 7-Bromo-5-chloroquinolin-8-ol, reveals that bromination occurs at the 7-position of the 8-hydroxyquinoline derivative. The compound exhibits intermolecular and weak intramolecular O-H...N hydrogen bonds, leading to the formation of hydrogen-bonded dimers in the solid state (Collis et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives can be complex due to the presence of multiple reactive sites. For example, the chemoselective synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline through a multi-step process exhibits high yields using conventional methods. This transformation demonstrates the compound's reactivity and potential for further functionalization (Krishna, 2018).

Physical Properties Analysis

Vibrational spectroscopic investigations provide insights into the physical properties of 7-Bromo-5-chloroquinolin-8-ol. Techniques like Fourier transform infrared (FTIR) and FT-Raman spectroscopy have been used to analyze the fundamental modes of the compound, aiding in the complete vibrational assignment and analysis (Arjunan et al., 2009).

Scientific Research Applications

  • Specific Scientific Field : Pharmaceutical and Environmental Health Sciences .
  • Summary of the Application : CLBQ14 is an 8-hydroxyquinoline analogue that inhibits methionine aminopeptidase (MetAP), an enzyme responsible for the post-translational modification of several proteins and polypeptides . MetAP has been validated as a druggable target for some infectious diseases, and its inhibitors have been investigated as potential therapeutic agents .
  • Methods of Application or Experimental Procedures : A liquid chromatography tandem-mass spectrometry (LC-MS/MS) method was developed for the quantification of CLBQ14 in solution, and in rat plasma and urine . This method was applied to the pharmacokinetic evaluation of CLBQ14 in adult male Sprague Dawley (SD) rats . Chromatographic separation was achieved using an ultra-high-performance liquid chromatography (UHPLC) system equipped with Waters XTerra MS C 18 column .
  • Results or Outcomes : Pharmacokinetic studies revealed that CLBQ14 has a bi-exponential disposition in SD rats, is extensively distributed with a long plasma half-life and is eliminated primarily by liver metabolism .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P264, P270, P301+P312+P330, and P501 .

Future Directions

The compound has been used in pharmacokinetic studies due to its role as a potent and selective inhibitor of methionine aminopeptidases . These studies could provide valuable insights into the potential therapeutic applications of 7-Bromo-5-chloroquinolin-8-ol.

properties

IUPAC Name

7-bromo-5-chloroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-6-4-7(11)5-2-1-3-12-8(5)9(6)13/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJQQSUBKRASQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Br)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227236
Record name 8-Quinolinol, 7-bromo-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-chloroquinolin-8-ol

CAS RN

7640-33-7
Record name 5-Chloro-7-bromo-8-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7640-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-5-chloro-8-quinolinol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Quinolinol, 7-bromo-5-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-5-chloroquinolin-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 7-BROMO-5-CHLORO-8-QUINOLINOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
O Ekpenyong, C Cooper, J Ma, D Liang… - … of Chromatography B, 2018 - Elsevier
CLBQ14 is an 8-hydroxyquinoline analogue that inhibits methionine aminopeptidase (MetAP), an enzyme responsible for the post-translational modification of several proteins and …
Number of citations: 8 www.sciencedirect.com
O Olaleye, TR Raghunand, S Bhat, C Chong, P Gu… - Tuberculosis, 2011 - Elsevier
… Here, we report the discovery of 7-bromo-5-chloroquinolin-8-ol (CLBQ14)-a congener of clioquinol (CQ) as a potent and selective inhibitor of two methionine aminopeptidases (MetAP) …
Number of citations: 44 www.sciencedirect.com
O Ekpenyong, X Gao, J Ma, C Cooper… - Drug Design …, 2020 - Taylor & Francis
… The molecule, 7-bromo-5-chloroquinolin-8-ol (CLBQ14, structure shown in Figure 1), has been identified as a potent and selective inhibitor of MetAPs in Mtb (MtMetAP1a and …
Number of citations: 9 www.tandfonline.com
A Egorova, EG Salina, V Makarov - International Journal of Molecular …, 2021 - mdpi.com
… Continuing this research, they characterized 7-bromo-5-chloroquinolin-8-ol CLBQ14 (compound 3, Figure 1), a bromine analog of clioquinol, as a suitable inhibitor of non-replicating …
Number of citations: 8 www.mdpi.com
OA Olaleye - 2008 - search.proquest.com
… tuberculosis, we serendipitously discovered 7-bromo-5chloroquinolin-8-ol (JHU-CLBQMtI-14), a derivative of clioquinol as a novel inhibitor of MetAPs (Figure 2.5). Clioquinol is a …
Number of citations: 0 search.proquest.com
P Yadav, P Deolekar, V Kanase, S Mishra - International Journal of …, 2012 - Citeseer
… 7-bromo-5-chloroquinolin-8-ol (CLBQ14)-a congener of clioquinol (CQ) as a potent and selective inhibitor of two methionine aminopeptidases (MetAP) from M. tuberculosis: MtMetAP1a …
Number of citations: 8 citeseerx.ist.psu.edu
X Gao, RYL Tsai, J Ma, PK Bhupal, X Liu… - … of Chromatography B, 2020 - Elsevier
Mycophenolic acid (MPA) has being used clinically for organ rejection prophylaxis. Recent studies have revealed that MPA can also act as a chemo-sensitizing agent when used in …
Number of citations: 12 www.sciencedirect.com
T Heinrich, FT Zenke, J Bomke, J Gunera, A Wegener… - Metalloenzymes, 2024 - Elsevier
… 7-Bromo-5-chloroquinolin-8-ol (CLBQ14), a close relative of clioquinol (Fig. 7), was reported as a potent and selective inhibitor of two MetAPs from M. tuberculosis: MtMetAP1a and …
Number of citations: 0 www.sciencedirect.com
O Ekpenyong - 2017 - search.proquest.com
GMC1 and CLBQ14, identified as first-in-class molecules targeting FKBP52 and MetAP, are currently in pre-clinical phases for the treatment of castration resistant prostate cancer and …
Number of citations: 0 search.proquest.com
O Ekpenyong, C Cooper, J Ma, NC Guy, AN Payan… - Pharmaceuticals, 2020 - mdpi.com
… A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: …
Number of citations: 2 www.mdpi.com

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